

Spectroscopic and Synthetic Profile of m-Terphenyl Carboxylic Acids: A Technical Guide

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for m-terphenyl carboxylic acids, with a specific focus on a representative example, 3-phenylbenzoic acid, an isomer of the target **4'-Carboxy-m-terphenyl**. Due to the limited availability of a complete public data set for **4'-Carboxy-m-terphenyl**, this guide leverages the detailed characterization of its close analogue to provide valuable insights for researchers, scientists, and drug development professionals. The m-terphenyl scaffold is a significant structural motif in medicinal chemistry and materials science, making a thorough understanding of its characterization essential.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 3-phenylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3-Phenylbenzoic Acid



Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
10.20	bs	1H	СООН
8.38	m (s)	1H	2-H
8.12	m (d)	1H	6-H
7.86	m (d)	1H	4-H
7.34-7.69	m	6H	phenyl-H + 5-H

Solvent: CDCl₃, Frequency: 250 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 3-Phenylbenzoic Acid

Chemical Shift (δ, ppm)	
171.5	
141.5	
140.5	
134.5	
131.5	
130.0	
129.0	
128.9	
128.0	
127.5	

Solvent: CDCl₃, Frequency: 62.5 MHz[1]

Infrared (IR) Spectroscopy



Table 3: Key IR Absorption Bands for a Representative Aromatic Carboxylic Acid

Wavenumber (cm ⁻¹)	Functional Group Assignment
3300-2500	O-H stretch (Carboxylic acid)
3100-3000	C-H stretch (Aromatic)
1710-1680	C=O stretch (Carboxylic acid)
1600-1450	C=C stretch (Aromatic ring)
1320-1210	C-O stretch (Carboxylic acid)
920-900	O-H bend (Carboxylic acid dimer)

Note: This table represents typical ranges for aromatic carboxylic acids.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-Phenylbenzoic Acid

m/z	Interpretation
198	[M] ⁺ (Molecular Ion)
181	[M - OH]+
152	[M - COOH]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols Synthesis of 3-Phenylbenzoic Acid via Suzuki Coupling[1]

A solution of sodium hydroxide (1.60 g, 40.0 mmol) in 40 mL of water is prepared in a 100 mL two-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere. To this solution, 3-iodobenzoic acid (2.48 g, 10.0 mmol) is added while stirring at room temperature.



Subsequently, benzeneboronic acid (1.34 g, 11.0 mmol) and palladium(II) chloride (17.7 mg, 0.100 mmol) are added. The resulting mixture is stirred for an additional 10 minutes.

Work-up Procedure: The reaction mixture is filtered, and the filtrate is diluted with 250 mL of water and acidified with concentrated hydrochloric acid. The precipitated solid is collected by filtration and dissolved in approximately 100 mL of tert-butyl methyl ether. The ether solution is then filtered over silica gel, washed with water in a separatory funnel, and dried over sodium sulfate. After removing the drying agent by filtration, the solvent is evaporated under reduced pressure to yield the crystalline product.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 250 MHz and 62.5 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared Spectroscopy

The IR spectrum of a solid sample can be obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet, which is subsequently analyzed using an FT-IR spectrometer.

Mass Spectrometry

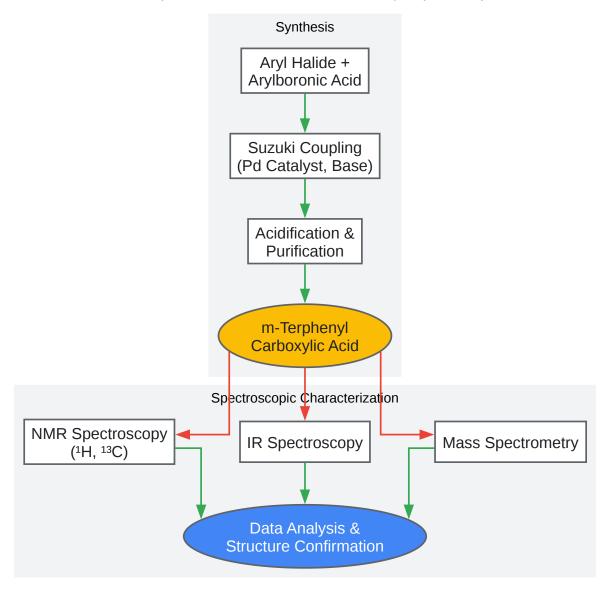
Mass spectral data can be acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of m-terphenyl carboxylic acids.



Workflow for Synthesis and Characterization of m-Terphenyl Carboxylic Acids



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Caption: Synthetic and analytical workflow.



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References

- 1. Making sure you're not a bot! [oc-praktikum.de]
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